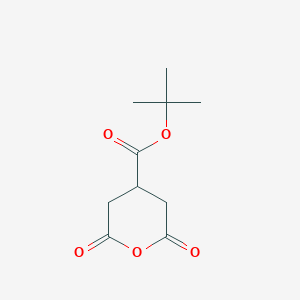

Tert-butyl 2,6-dioxooxane-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

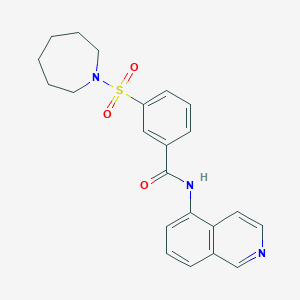

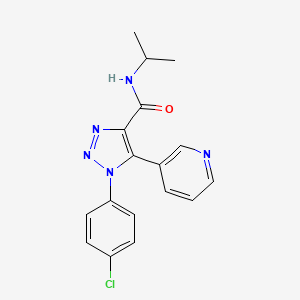

Tert-butyl 2,6-dioxooxane-4-carboxylate is a white to pale yellow crystalline powder . Its chemical formula is C10H14O5, and its molecular weight is 214.22 g/mol . It is also known as tert-butyl 2,6-dioxotetrahydro-2H-pyran-4-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a dioxooxane ring with a tert-butyl group attached to one of the oxygen atoms. The IUPAC name reflects its tetrahydro-2H-pyran-4-carboxylate structure .Applications De Recherche Scientifique

Metal-Free C3-Alkoxycarbonylation

A study demonstrates the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, employing tert-butyl carbazate as the coupling reagent. This process is notable for its eco-friendliness and efficiency in synthesizing various quinoxaline-3-carbonyl compounds under mild conditions, highlighting its utility in large-scale syntheses and the versatility of tert-butyl-based reagents in organic synthesis (Xie et al., 2019).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates have been identified as versatile building blocks, facilitating nucleophilic substitutions and radical reactions. These reactions enable modifications to the benzene ring under mild conditions, showcasing the reagent's adaptability in creating complex molecular structures (Jasch et al., 2012).

Development of Triazine-Based tert-Butylating Reagent

The creation of a new tert-butylating reagent, TriAT-tBu, for the tert-butylation of alcohols and carboxylic acids, offers a significant advancement in the synthesis of tert-butyl ethers and esters. This development emphasizes the importance of tert-butyl groups in modifying the physical and chemical properties of molecules (Yamada et al., 2016).

Synthesis of Enantiopure Derivatives

Research into tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives demonstrates the critical role of tert-butyl derivatives in stereocontrolled synthesis. This work underscores the utility of such compounds in preparing molecules with specific chirality, essential for pharmaceutical applications (Marin et al., 2004).

Dendritic Macromolecules Synthesis

The synthesis of phenylacetylene dendrimers with tert-butyl esters highlights the use of tert-butyl derivatives in creating dendritic macromolecules with specific solubility characteristics. This research points to the potential of tert-butyl derivatives in materials science, particularly in designing new polymeric materials (Pesak et al., 1997).

Propriétés

IUPAC Name |

tert-butyl 2,6-dioxooxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-10(2,3)15-9(13)6-4-7(11)14-8(12)5-6/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLQOSLKSMDPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)OC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)